tert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate
Overview
Description
“tert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate” is a chemical compound with the molecular formula C18H28N2O2 . It is a colorless to yellow solid or liquid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a benzyl group and a carbamate group . The InChI code for this compound is 1S/C18H28N2O2/c1-18(2,3)22-17(21)20(4)12-13-19-14-10-16(11-15-19)9-8-7-6-5/h6-7,16H,8-15H2,1-4H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 304.427 Da . It is a colorless to yellow solid or liquid . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Molecular Structure Analysis and Synthesis
Carbamate Derivatives and Hydrogen Bonds
A study by Das et al. (2016) elucidated the molecular structure of two carbamate derivatives, one of which shares structural similarity with tert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate. The paper highlights the formation of a three-dimensional architecture through an interplay of hydrogen bonds, providing insights into molecular interactions and assembly mechanisms (Das et al., 2016).
Synthesis and Optimization
Zhao et al. (2017) detailed the synthesis of a compound structurally related to this compound. The paper provides a synthetic route with a total yield of 81%, emphasizing the importance of optimizing synthetic methods for such compounds (Zhao et al., 2017).
Asymmetric Mannich Reaction
A study by Yang et al. (2009) presents the synthesis of Tert‐Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate through an asymmetric Mannich reaction, highlighting the significance of chiral amino carbonyl compounds in synthesis (Yang et al., 2009).
Chemical Interactions and Catalysis
Crystal Structures and Bonds
Baillargeon et al. (2017) studied the crystal structures of tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-Butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, showing the involvement of hydrogen and halogen bonds. This research contributes to understanding the molecular interactions in carbamate derivatives (Baillargeon et al., 2017).
Rhodium-Catalyzed Enantioselective Addition
Storgaard and Ellman (2009) discussed the Rhodium-catalyzed enantioselective addition to N-Boc Arylimines, an essential step in the synthesis of carbamate compounds, showcasing the utility of rhodium catalysts in organic synthesis (Storgaard & Ellman, 2009).
Aqueous Phosphoric Acid for Deprotection
Li et al. (2006) discovered that aqueous phosphoric acid is a mild and environmentally benign reagent for the deprotection of tert-butyl carbamates. This finding is crucial for preserving the stereochemical integrity of substrates during the synthesis process (Li et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
tert-butyl N-(1-benzylpiperidin-4-yl)-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19(4)16-10-12-20(13-11-16)14-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZIGCVMYZRQPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594233 | |
Record name | tert-Butyl (1-benzylpiperidin-4-yl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
139062-92-3 | |
Record name | tert-Butyl (1-benzylpiperidin-4-yl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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